N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanylacetamide moiety at position 2. The acetamide group is further functionalized with a 4-methoxyphenyl substituent. Its structural complexity suggests utility as an intermediate in organic synthesis, particularly for generating bioactive heterocycles .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-3-8-14-19-16(20-17(23)21(14)9-11)25-10-15(22)18-12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLVVDAVASLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a][1,3,5]triazin core linked to a sulfanylacetamide moiety. The methoxy group on the phenyl ring is significant for its electronic properties, which may influence biological interactions.
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13N3O2S |
| Molecular Weight | 273.33 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research suggests that similar compounds exhibit:
- Antimicrobial Activity : Compounds with a pyrido-triazine structure often show significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The sulfanyl group may contribute to anti-inflammatory activity by modulating inflammatory pathways.
Pharmacological Profile
Recent studies have highlighted the pharmacological potential of triazine-based compounds. The following activities have been observed:
- Antibacterial Activity : In vitro studies indicate that compounds similar to this compound exhibit potent antibacterial effects against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival .
Case Studies and Research Findings
Several studies have explored the biological activity of triazine derivatives related to this compound:
- Study on Antimicrobial Activity : A series of triazine derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria. The results indicated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
- Anticancer Screening : A study investigated the anticancer potential of triazine derivatives through screening on multicellular spheroids. Compounds demonstrated significant cytotoxicity against various cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing the pyrido-triazine framework exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, similar compounds have demonstrated effectiveness against breast and lung cancer cell lines by targeting specific signaling pathways involved in cancer progression .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that it may act against a range of bacterial strains, including resistant strains, making it a candidate for further investigation in the development of new antibiotics .
3. Anti-inflammatory Effects
Compounds with similar structures have been documented to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic uses in conditions like arthritis or other inflammatory diseases .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be achieved through various methods, including:
- Chalcogenation Reactions : Metal-free chalcogenation methods have been explored for modifying the sulfur component in the compound, enhancing its biological activity .
- Multi-step Synthesis : The compound can be synthesized via multi-step reactions involving the formation of the pyrido-triazine scaffold followed by functionalization with methoxyphenyl and acetamide groups .
Case Studies
Case Study 1: Anticancer Research
In a study published in 2021, researchers synthesized several derivatives of pyrido-triazine compounds and evaluated their anticancer activities against various cell lines. One derivative demonstrated significant inhibition of cell growth in breast cancer models, with IC50 values indicating potent activity. The mechanism was linked to the modulation of apoptotic pathways .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several acetamide- and sulfur-containing heterocycles. Below is a detailed comparison based on available evidence:
Core Heterocyclic Structure
Analysis :
- The pyrido-triazin core in the target compound differs from the pyrazolo-triazin system in , which may influence electron distribution and binding affinity in biological targets.
Substituent Effects on Reactivity and Properties
Analysis :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves coupling the pyrido-triazine core with the sulfanylacetamide moiety via nucleophilic substitution. Key steps include:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates .
- Purity Validation : Confirm via ¹H/¹³C NMR (e.g., δ 2.5 ppm for methyl groups, δ 8.1-8.3 ppm for aromatic protons) and HPLC (≥95% purity) .
- Challenges : Monitor for byproducts like unreacted starting materials or hydrolyzed sulfanyl groups using LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- X-ray Crystallography : Resolve the pyrido-triazine core and acetamide linkage (e.g., bond angles and dihedral angles) .
- Spectroscopy : Assign peaks via 2D NMR (COSY, HSQC) to confirm regiochemistry and avoid misassignment of overlapping signals (e.g., methoxy vs. methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out adducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with K₂CO₃ enhances coupling efficiency .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of sulfanyl groups) and improve reproducibility .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) may reduce reaction time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Impurity Profiling : Trace impurities (e.g., residual solvents or hydrolyzed byproducts) can skew bioassays. Use LC-MS/MS to identify and quantify impurities .
- Structural Analogs : Compare activity with analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric contributions .
- Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrogen bonding with pyrido-triazine’s carbonyl group) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
- QSAR Models : Train models on analogs to predict ADMET properties (e.g., logP ~3.5 for optimal permeability) .
Q. What are the challenges in assessing metabolic stability, and how can they be addressed?
- Methodological Answer :
- In Vitro Assays : Use hepatocyte microsomes (human/rat) with NADPH cofactors. Monitor via LC-MS for phase I metabolites (e.g., demethylation at the methoxy group) .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic hotspots (e.g., sulfanyl group oxidation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to the intended kinase .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., inhibition of MAPK signaling) .
- Negative Controls : Include structurally similar but inactive analogs (e.g., lacking the sulfanyl group) to isolate target-specific effects .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates (e.g., due to pipetting errors) .
- Multiplicity Correction : Apply Bonferroni adjustments when comparing multiple treatment groups .
Stability & Storage
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
